

# Introduction: Unveiling the 2,2-Dimethylchroman Scaffold

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## Compound of Interest

Compound Name: 2,2-Dimethylchroman

Cat. No.: B156738

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In the landscape of heterocyclic chemistry and drug discovery, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active natural products and synthetic molecules, most notably Vitamin E. **2,2-Dimethylchroman** (CAS: 1198-96-5) represents a fundamental embodiment of this structural class.<sup>[1]</sup> Its deceptively simple fusion of a dihydropyran ring with a benzene ring, featuring a characteristic gem-dimethyl substitution at the C2 position, provides a unique combination of lipophilicity, conformational restraint, and chemical stability.

This guide provides a comprehensive exploration of the core physicochemical characteristics of **2,2-Dimethylchroman**. For researchers in medicinal chemistry, pharmacology, and materials science, a deep understanding of these properties is not merely academic; it is the bedrock upon which rational experimental design, compound handling, and the interpretation of biological data are built. We will move beyond a simple recitation of data points to explain the causality behind these properties and their direct implications for laboratory applications, from synthesis and purification to formulation and biological screening. The **2,2-dimethylchroman** framework is a key component in compounds developed as potential anticancer agents and modulators of biological pathways like retinoic acid receptors.<sup>[1][2][3]</sup>

## Molecular Identity and Structural Framework

The first step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. The structural and electronic features of **2,2-Dimethylchroman** dictate its physical behavior and chemical reactivity.

## Chemical Structure

The molecule consists of a bicyclic system where a benzene ring is fused to a six-membered, oxygen-containing dihydropyran ring. The gem-dimethyl groups at the C2 position are a defining feature, sterically hindering the ether oxygen and influencing the conformation of the heterocyclic ring.

Caption: 2D Chemical Structure of **2,2-Dimethylchroman**.

## Key Molecular Identifiers

For accurate documentation, database searching, and regulatory compliance, a standardized set of identifiers is crucial.

Identifier	Value	Source
IUPAC Name	2,2-dimethyl-3,4-dihydrochromene	[4]
CAS Number	1198-96-5	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	[1][4]
Molecular Weight	162.23 g/mol	[1][4]
Canonical SMILES	<chem>CC1(CCC2=CC=CC=C2O1)C</chem>	[4]
InChI	InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3	[4]
InChIKey	MITIYLBZOKY LX-UHFFFAOYSA-N	[4]

## Core Physicochemical Properties

These macroscopic properties are the direct manifestation of the molecule's structure and are paramount for its handling, formulation, and behavior in biological systems.

## Summary of Physical Data

Property	Value	Implication for Researchers	Source
Appearance	Colorless to light yellow liquid	Purity indicator; deviations may suggest oxidation or impurities.	[1]
Boiling Point	~249 °C (estimate)	Dictates purification methods (distillation) and volatility.	[1]
Density	~0.941 g/cm <sup>3</sup> (estimate)	Essential for accurate volume-to-mass conversions in solution prep.	[1]
Refractive Index	~1.540 (estimate)	A quick, non-destructive check for identity and purity.	[1]
XLogP3	2.9	Indicates moderate lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.	[4]

## Solubility Profile: A Critical Parameter

Expertise & Causality: The solubility of a compound is a critical gatekeeper for its utility in both chemical reactions and biological assays.[5] The **2,2-Dimethylchroman** structure presents a duality: the polar ether oxygen, which can act as a hydrogen bond acceptor, and the dominant nonpolar surface area of the benzene ring and alkyl groups. The calculated XLogP3 of 2.9 quantitatively confirms its predominantly lipophilic ("fat-loving") character.[4]

- **Aqueous Solubility:** Expected to be very low. The energy required to break the strong hydrogen-bonding network of water to accommodate the hydrophobic chroman structure is

unfavorable. This is a crucial consideration for in vitro biological assays, often necessitating the use of a co-solvent.

- **Organic Solubility:** High solubility is expected in non-polar and moderately polar organic solvents such as hexane, ethyl acetate, dichloromethane (DCM), and stronger organic solvents like dimethyl sulfoxide (DMSO).[5] This is driven by favorable van der Waals interactions between the solvent and the large nonpolar regions of the molecule.

## Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for quantifying solubility, a cornerstone of preclinical drug development.[6]

**Objective:** To determine the equilibrium solubility of **2,2-Dimethylchroman** in a given solvent at a controlled temperature.

**Methodology:**

- **Preparation:** Add an excess amount of **2,2-Dimethylchroman** to a sealed glass vial, ensuring a visible amount of undissolved compound remains.
- **Solvent Addition:** Accurately pipette a precise volume (e.g., 2.0 mL) of the test solvent (e.g., phosphate-buffered saline for aqueous solubility, or ethanol) into the vial.
- **Equilibration:** Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.
- **Phase Separation:** Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.
- **Sampling:** Carefully withdraw a known volume of the supernatant, taking extreme care not to disturb the solid pellet.
- **Quantification:** Dilute the supernatant with an appropriate mobile phase and analyze the concentration of **2,2-Dimethylchroman** using a validated analytical method, such as HPLC-

UV or LC-MS.

- Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

## Spectroscopic Characterization

Spectroscopic techniques provide the "fingerprint" of a molecule, allowing for unequivocal structural confirmation and purity assessment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. While detailed public spectra often focus on more complex derivatives[7][8], the core signals for the **2,2-dimethylchroman** scaffold are highly predictable.

- $^1\text{H}$  NMR:
  - Gem-dimethyl ( $\text{C2-CH}_3$ ): A sharp singlet integrating to 6 protons, typically found in the upfield aliphatic region ( $\sim 1.3\text{-}1.5$  ppm). Its singlet nature is a hallmark of the gem-dimethyl group.
  - Aliphatic Protons ( $\text{C3-H}_2$ ,  $\text{C4-H}_2$ ): Two distinct multiplets, each integrating to 2 protons, appearing as triplets due to coupling with each other. These are typically found around  $\sim 1.8$  ppm and  $\sim 2.8$  ppm.
  - Aromatic Protons: A complex multiplet pattern in the downfield region ( $\sim 6.7\text{-}7.2$  ppm) integrating to 4 protons, characteristic of a substituted benzene ring.
- $^{13}\text{C}$  NMR:
  - Gem-dimethyl Carbons ( $\text{C2-CH}_3$ ): A signal in the far upfield region ( $\sim 26\text{-}28$  ppm).
  - Quaternary Carbon ( $\text{C2}$ ): A distinct signal around  $\sim 75$  ppm, lacking any attached protons.
  - Aliphatic Carbons ( $\text{C3}$ ,  $\text{C4}$ ): Signals in the aliphatic region, typically  $\sim 20\text{-}40$  ppm.

- Aromatic Carbons: Multiple signals in the ~115-160 ppm range, with the oxygen-attached carbon (C8a) being the most downfield.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

- ~2850-3000  $\text{cm}^{-1}$ : C-H stretching vibrations from the  $\text{sp}^3$  hybridized carbons of the methyl and methylene groups.
- ~3020-3070  $\text{cm}^{-1}$ : C-H stretching from the  $\text{sp}^2$  hybridized carbons of the aromatic ring.
- ~1450-1600  $\text{cm}^{-1}$ : C=C stretching vibrations within the aromatic ring, often appearing as a pair of sharp bands.
- ~1200-1260  $\text{cm}^{-1}$ : A strong, characteristic C-O stretching vibration from the aryl ether linkage.
- Fingerprint Region ( $<1500 \text{ cm}^{-1}$ ): A complex and unique pattern of bending vibrations that can be used to confirm the identity of the compound against a reference spectrum.<sup>[9][10]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.<sup>[11][12]</sup>

- Molecular Ion Peak ( $\text{M}^+$ ): A prominent peak at  $m/z = 162$ , corresponding to the molecular weight of  $\text{C}_{11}\text{H}_{14}\text{O}$ .
- Key Fragmentation: A characteristic and often base peak at  $m/z = 147$ , resulting from the loss of a methyl group ( $[\text{M}-15]^+$ ). This fragmentation is highly favorable as it leads to a stable tertiary carbocation or oxonium ion.

## General Analytical Workflow

A logical, multi-technique approach is essential for the confident characterization of any compound.



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Caption: Logical workflow for the comprehensive spectroscopic analysis.

## Stability and Reactivity Considerations

- **Storage and Stability:** **2,2-Dimethylchroman** is a relatively stable compound.[13] For long-term storage, it should be kept in a cool, dark place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation of the benzylic C4 position.[1]
- **Chemical Reactivity:** The chroman ring is generally robust. The primary sites for chemical transformation are:
  - **Electrophilic Aromatic Substitution:** The electron-donating nature of the ether oxygen activates the benzene ring, primarily at the C6 and C8 positions, making it susceptible to reactions like nitration, halogenation, and Friedel-Crafts acylation.[14]
  - **Benzylic Position (C4):** The C4 position can be a site for radical reactions or oxidation under more forceful conditions.

This inherent stability and predictable reactivity make the **2,2-dimethylchroman** scaffold a reliable and versatile building block in multi-step organic synthesis.[3][14]

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